molecular formula C14H10BrNO5 B1472183 3-Bromobenzyl 4-nitrophenyl carbonate CAS No. 1404431-58-8

3-Bromobenzyl 4-nitrophenyl carbonate

Cat. No.: B1472183
CAS No.: 1404431-58-8
M. Wt: 352.14 g/mol
InChI Key: NOMQMAWCHACHRN-UHFFFAOYSA-N
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Description

3-Bromobenzyl 4-nitrophenyl carbonate (CAS 1404431-58-8) is a synthetic, bifunctional organic compound of interest in chemical research and development. It features two key reactive sites: a 4-nitrophenyl carbonate group and a benzyl bromide group. The 4-nitrophenyl carbonate moiety is a well-established activating group in organic synthesis, frequently employed to facilitate the formation of carbonate or carbamate linkages with nucleophiles such as alcohols and amines . This makes compounds of this class valuable as building blocks for constructing more complex molecular architectures. The additional bromo substituent on the benzyl ring offers a distinct handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse structural elements. While nitrogen-containing heterocycles are a cornerstone of medicinal chemistry , the specific biological activity and mechanism of action of this compound have not been fully elucidated in the available scientific literature. Researchers value this reagent for its potential in probe and intermediate synthesis. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

(3-bromophenyl)methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c15-11-3-1-2-10(8-11)9-20-14(17)21-13-6-4-12(5-7-13)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMQMAWCHACHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Bromine Substitution Position

a. (4-Bromophenyl)methyl 4-Nitrophenyl Carbonate

  • Structure : Differs only in the bromine position (para vs. meta on the benzyl group).
  • Synthesis : Yielded 47% as a white solid via flash chromatography (1:8 EtOAc-pentane) .
  • Spectroscopy :
    • ¹H NMR : δ 8.33–8.21 (m, 2H), 7.59–7.28 (m, 6H), 5.24 (s, 2H, OCH₂).
    • ¹³C NMR : δ 155.41 (CO), 152.38 (Ph), 145.45 (Ph), 133.18–121.76 (aromatic carbons), 70.10 (OCH₂) .

b. MPEG 4-Nitrophenyl Carbonate

  • Structure : Polyethylene glycol (PEG) conjugated to 4-nitrophenyl carbonate.
  • Synthesis : MPEG-5000 reacts with 4-nitrophenyl chloroformate in THF, purified via recrystallization (chloroform–diethyl ether) .
  • Application : Used for polymer-drug conjugation (e.g., PAMAM dendrimers). The bulky PEG chain reduces hydrolysis rates compared to small-molecule carbonates like 3-bromobenzyl derivatives .

Functional Group Analogs: Carbonate vs. Ester

a. 4-Nitrophenyl 4-Bromobenzoate

  • Structure : Benzoate ester with 4-bromo and 4-nitro substituents.
  • Physical Properties : Crystal structure analysis reveals planar aromatic rings and intermolecular van der Waals interactions, which may enhance thermal stability compared to carbonates .
  • Reactivity : Esters generally hydrolyze faster than carbonates due to weaker carbonyl leaving-group stabilization.

b. Bis(4-Nitrophenyl) Carbonate

  • Structure : Symmetric carbonate with two 4-nitrophenyl groups.
  • Hydrolysis : Undergoes nucleophilic catalysis (e.g., imidazole) via intermediate formation, unlike the pH-independent hydrolysis observed in cyclic analogs like o-(4-nitrophenylene) carbonate .

Reactivity Comparison: Aminolysis and Hydrolysis

a. Aminolysis

  • 4-Nitrophenyl Phenyl Carbonate: Exhibits concerted mechanisms in aminolysis with primary amines, as shown by linear Brønsted plots .
  • Thiono Analogs: Thionocarbonates (e.g., 4-nitrophenyl phenyl thionocarbonate) show distinct reactivity due to sulfur’s polarizability, leading to different transition states .

b. Hydrolysis

  • 3-Bromobenzyl 4-Nitrophenyl Carbonate : Likely undergoes base-catalyzed hydrolysis due to the electron-withdrawing nitro group. The bromine’s meta position may slow hydrolysis compared to para-substituted analogs.
  • 4-Nitrophenyl Dextran Carbonate : Intramolecular catalysis by neighboring alkoxide ions competes with intermolecular hydroxide attack, a mechanism less feasible in small-molecule carbonates .

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Functional Group Substituent Positions Synthesis Yield Key Reactivity
This compound ~372.15 Carbonate Br (meta), NO₂ (para) N/A Base-catalyzed hydrolysis
(4-Bromophenyl)methyl 4-nitrophenyl carbonate ~372.15 Carbonate Br (para), NO₂ (para) 47% Nucleophilic substitution
4-Nitrophenyl 4-bromobenzoate ~306.11 Ester Br (para), NO₂ (para) N/A Faster hydrolysis than carbonates
Bis(4-nitrophenyl) carbonate ~318.20 Carbonate NO₂ (para) N/A Nucleophilic catalysis (imidazole)

Research Findings and Mechanistic Insights

  • Steric and Electronic Effects : Meta-bromine in 3-bromobenzyl derivatives may reduce electron-withdrawing effects compared to para-substituted analogs, impacting leaving-group ability and hydrolysis rates .
  • Leaving-Group Influence: 4-Nitrophenolate is a superior leaving group compared to benzyl alkoxide, making 4-nitrophenyl carbonates more reactive than benzyl carbonates in hydrolysis .
  • Cyclic vs. Acyclic Carbonates : Cyclic carbonates (e.g., o-(4-nitrophenylene) carbonate) exhibit unique pH-independent hydrolysis pathways, unlike acyclic derivatives .

Preparation Methods

Method Using 4-Nitrophenyl Chloroformate

  • Reagents : 3-Bromobenzyl alcohol, 4-nitrophenyl chloroformate, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure :

    • Dissolve 3-bromobenzyl alcohol in anhydrous solvent under an inert atmosphere (nitrogen or argon).
    • Add a stoichiometric amount of base to neutralize the hydrochloric acid generated during the reaction.
    • Slowly add 4-nitrophenyl chloroformate dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC or HPLC.
    • Quench the reaction by adding water, extract the organic layer, wash with aqueous acid/base to remove residual reagents, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization or column chromatography.
  • Yield and Purity : Typically yields range from 70% to 90%, with purity >95% after purification.

Method Using Bis(4-Nitrophenyl) Carbonate

  • Reagents : 3-Bromobenzyl alcohol, bis(4-nitrophenyl) carbonate, base (e.g., pyridine), solvent (e.g., dichloromethane).

  • Procedure :

    • Dissolve bis(4-nitrophenyl) carbonate in anhydrous solvent.
    • Add 3-bromobenzyl alcohol and base to the solution under stirring at room temperature.
    • The reaction proceeds via transesterification, where one 4-nitrophenyl group is displaced by the 3-bromobenzyl moiety.
    • Reaction progress is monitored by chromatographic methods.
    • After completion, the mixture is worked up by aqueous extraction, drying, and purification.
  • Advantages : This method avoids the use of corrosive chloroformates and can be milder, with fewer side products.

  • Yield and Purity : Reported yields are high, often >85%, with excellent purity after purification.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, ethyl acetate Anhydrous solvents preferred to avoid hydrolysis
Temperature 0–5 °C during addition, then room temperature Controls reaction rate and minimizes side reactions
Base Pyridine, triethylamine Neutralizes acid by-products, facilitates reaction
Molar Ratio (Alcohol:Carbonate) 1:1 to 1.2:1 Slight excess of alcohol may improve yield
Reaction Time 2–6 hours Monitored by TLC/HPLC
Workup Aqueous quench, washing, drying Removes residual reagents and by-products
Purification Recrystallization or column chromatography Ensures high purity

Detailed Research Findings and Data

  • Synthesis of Bis(4-Nitrophenyl) Carbonate : This intermediate can be synthesized by nitration of diphenyl carbonate with mixed acid (nitric and sulfuric acids) in nitrobenzene at controlled temperatures (~20 °C), yielding bis(4-nitrophenyl) carbonate in 94% yield after recrystallization. This compound serves as a key reagent for carbonate formation with 3-bromobenzyl alcohol.

  • Reaction Mechanism : The nucleophilic attack of the benzyl alcohol oxygen on the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate leads to the displacement of the 4-nitrophenolate ion, forming the desired carbonate ester. The 4-nitrophenyl group is an excellent leaving group due to resonance stabilization, facilitating the reaction under mild conditions.

  • Purification and Characterization : The product is typically purified by recrystallization from solvents such as toluene/cyclohexane or by silica gel chromatography. Characterization includes NMR (¹H, ¹³C), IR spectroscopy (carbonate C=O stretch around 1750 cm⁻¹), and mass spectrometry to confirm molecular weight and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Typical Yield (%) Reference
Using 4-Nitrophenyl Chloroformate 3-Bromobenzyl alcohol, 4-nitrophenyl chloroformate, base Nucleophilic substitution High reactivity, straightforward 70–90 Literature standard
Using Bis(4-Nitrophenyl) Carbonate 3-Bromobenzyl alcohol, bis(4-nitrophenyl) carbonate, base Transesterification Milder conditions, less corrosive >85

Q & A

Q. What are the recommended synthetic methodologies for 3-bromobenzyl 4-nitrophenyl carbonate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, brominated intermediates (e.g., 4-bromo-2-nitrophenyl derivatives) can be generated using N-bromosuccinimide (NBS) and triphenylphosphine in polar aprotic solvents like DMF, as demonstrated in bromination reactions of structurally similar compounds . Controlled copolymerization techniques, as seen in polycationic reagent synthesis, may also guide reaction optimization (e.g., temperature, catalyst selection) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • Elemental analysis for empirical formula verification.
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, as applied to related brominated nitroaromatics .
  • Mass spectrometry (MS) for molecular ion detection and fragmentation pattern validation .
  • UV/VIS spectroscopy to assess nitro-group electronic transitions, critical for photostability studies .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound’s stability is influenced by:

  • Light sensitivity : Nitrophenyl groups are prone to photodegradation; storage in amber vials is recommended .
  • Thermal decomposition : Differential scanning calorimetry (DSC) of similar nitrophenyl esters reveals decomposition above 150°C, suggesting refrigeration for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for brominated nitrophenyl derivatives?

Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃) .
  • Crystallographic vs. solution-state data : X-ray diffraction (as in 4-formyl-2-nitrophenyl benzoates) provides definitive bond angles/lengths, while solution NMR may show dynamic effects . Cross-validation with computational methods (DFT) is advised .

Q. What mechanistic insights exist for the reactivity of the carbonate group in nucleophilic environments?

The carbonate moiety undergoes nucleophilic attack at the carbonyl carbon. Kinetic studies on analogous 4-nitrophenyl carbonates suggest:

  • Leaving group ability : The 4-nitrophenoxy group enhances reactivity due to electron-withdrawing effects, as observed in hydrolysis rates .
  • Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states, accelerating reactions .

Q. How can researchers design experiments to probe biological interactions of this compound?

  • Enzyme inhibition assays : The bromobenzyl group may interact with hydrophobic enzyme pockets, as seen in benzamide-based inhibitors .
  • Fluorescent tagging : Coupling with fluorophores (e.g., dansyl chloride) enables tracking in cellular uptake studies, similar to brominated benzamide derivatives .

Q. What strategies mitigate side reactions during functionalization of the bromine substituent?

  • Protection-deprotection : Temporary protection of the nitro group (e.g., via reduction to amine) prevents unwanted cross-reactivity during Suzuki-Miyaura coupling .
  • Catalyst optimization : Palladium-based catalysts with bulky ligands (e.g., SPhos) improve selectivity in C-Br bond activation .

Data Contradiction Analysis

Q. Why do melting point values for structurally similar brominated nitrophenyl compounds vary across literature?

Variations arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing, as shown in 4-formyl-2-nitrophenyl benzoate studies .
  • Impurity profiles : Residual solvents or unreacted starting materials (e.g., triphenylphosphine oxide) can depress melting points .

Methodological Tables

Parameter Example Data Source
NMR (¹H) δ 8.2–8.4 ppm (nitrophenyl protons)
Hydrolysis Rate (k) 0.15 min⁻¹ (pH 7.4, 25°C)
Thermal Stability Decomposition onset: 152°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzyl 4-nitrophenyl carbonate
Reactant of Route 2
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3-Bromobenzyl 4-nitrophenyl carbonate

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